molecular formula C7H14N2 B13641600 (1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane

(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane

Cat. No.: B13641600
M. Wt: 126.20 g/mol
InChI Key: OFNWMZRPXFBZPX-KNVOCYPGSA-N
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Preparation Methods

The synthesis of (1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This method often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. As a member of the tropane alkaloid family, it may exert its effects by binding to and modulating the activity of certain receptors or enzymes in the body . The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane can be compared with other similar compounds in the 8-azabicyclo[3.2.1]octane family. Some of these similar compounds include (1R,5S)-3-azabicyclo[3.2.1]octane hydrochloride and (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy (phenyl)acetate hydrochloride . These compounds share a similar bicyclic structure but may differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific stereochemistry and the presence of the diazabicyclo moiety, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

(1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C7H14N2/c1-9-6-2-3-7(9)5-8-4-6/h6-8H,2-5H2,1H3/t6-,7+

InChI Key

OFNWMZRPXFBZPX-KNVOCYPGSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CNC2

Canonical SMILES

CN1C2CCC1CNC2

Origin of Product

United States

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